molecular formula C4H4F4N2O2 B11764280 N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide

Cat. No.: B11764280
M. Wt: 188.08 g/mol
InChI Key: IJOMCCKBOGKXKT-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide typically involves the reaction of 2,2-difluoroacetyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2,2-Difluoroacetyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Production of hydrazine-based compounds.

    Substitution: Generation of various substituted hydrazides.

Scientific Research Applications

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • N-(2,2-Difluoroacetyl)-2,2-difluoroacetamide
  • N-(2,2-Difluoroacetyl)-2,2-difluoroacetic acid
  • N-(2,2-Difluoroacetyl)-2,2-difluoroacetyl chloride

Comparison: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity compared to amides and acids. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C4H4F4N2O2

Molecular Weight

188.08 g/mol

IUPAC Name

N-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide

InChI

InChI=1S/C4H4F4N2O2/c5-1(6)3(11)10(9)4(12)2(7)8/h1-2H,9H2

InChI Key

IJOMCCKBOGKXKT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N(C(=O)C(F)F)N)(F)F

Origin of Product

United States

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